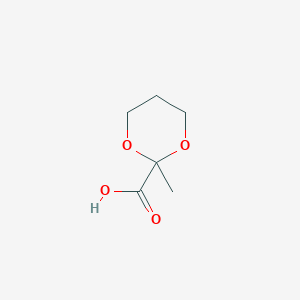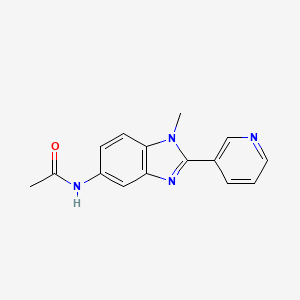
N-(2-chloropyrimidin-4-yl)quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyrimidin-4-yl)quinolin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoline. Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . Quinoline derivatives are also significant in medicinal chemistry due to their therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities .
Vorbereitungsmethoden
The synthesis of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves the reaction of 2,4-dichloropyrimidine with quinolin-6-amine. The reaction is typically carried out in the presence of a base such as sodium bicarbonate and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures until completion, followed by the addition of water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(2-chloropyrimidin-4-yl)quinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-chloropyrimidin-4-yl)quinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like PI3K/AKT/mTOR, which play a role in cell proliferation and apoptosis . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(2-chloropyrimidin-4-yl)quinolin-6-amine can be compared with other similar compounds, such as:
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: This compound has a similar pyrimidine structure but with different substituents on the indazole ring.
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Another quinoline derivative with different substituents, showing varying biological activities.
The uniqueness of this compound lies in its specific combination of pyrimidine and quinoline structures, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C13H9ClN4 |
|---|---|
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
N-(2-chloropyrimidin-4-yl)quinolin-6-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-10-3-4-11-9(8-10)2-1-6-15-11/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
MOUJWFXYJMQUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NC3=NC(=NC=C3)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)



![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)


![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)




